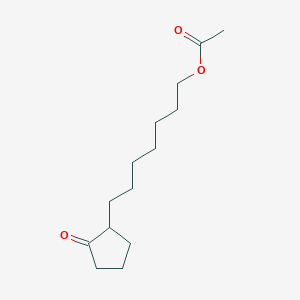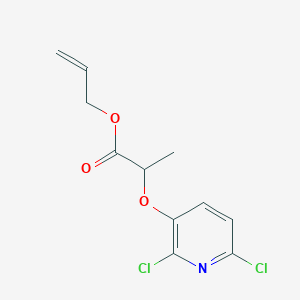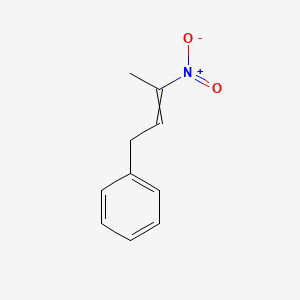
(3-Nitrobut-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitrobut-2-en-1-yl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrobut-2-en-1-yl)benzene typically involves the Henry reaction (also known as the nitroaldol reaction), where a nitroalkane reacts with an aldehyde in the presence of a base. For example, the reaction between nitromethane and cinnamaldehyde under basic conditions can yield this compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrobut-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst, or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
(3-Nitrobut-2-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-Nitrobut-2-en-1-yl)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrobut-2-en-1-yl)benzene: Similar structure but with the nitro group in a different position.
(3-Nitrobut-1-en-1-yl)benzene: Similar structure but with the double bond in a different position.
(3-Nitroprop-2-en-1-yl)benzene: Similar structure but with a shorter carbon chain.
Uniqueness
(3-Nitrobut-2-en-1-yl)benzene is unique due to the specific positioning of the nitro group and the double bond, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
62753-12-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-nitrobut-2-enylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
QYAZQLISIHXUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


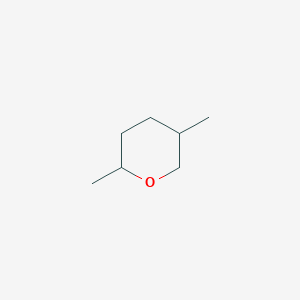
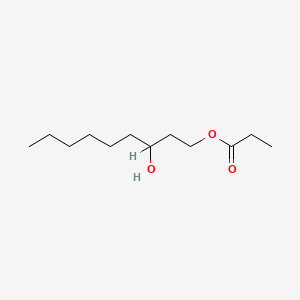
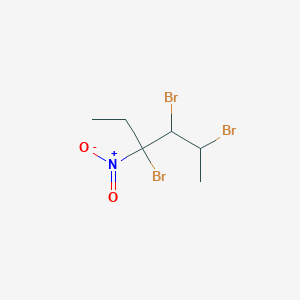
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
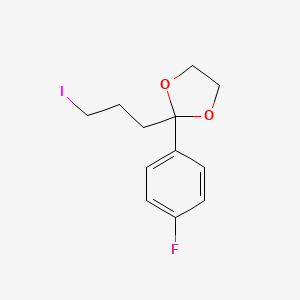
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
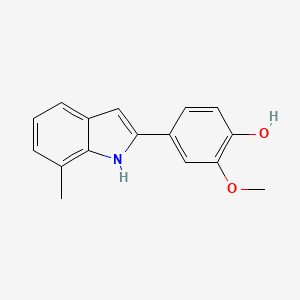

![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)


